molecular formula C16H17Cl2N3OS B2464788 (2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034615-12-6

(2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No. B2464788
M. Wt: 370.29
InChI Key: DYZHPWFHHPPAIO-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a thiazolidine ring, a pyrazole ring, and a ketone group. Thiazolidines are five-membered rings containing a sulfur atom and a nitrogen atom. Pyrazoles are five-membered rings containing two nitrogen atoms. Ketones are functional groups characterized by a carbon atom double-bonded to an oxygen atom.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidine and pyrazole rings in separate steps, followed by the introduction of the ketone group. The exact methods would depend on the specific reactants and conditions used.



Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include reactions with various reagents, changes in conditions such as temperature or pressure, and the presence of catalysts.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Anticancer Activity: Compounds similar to the mentioned chemical structure have been synthesized and evaluated for their potential as anticancer agents. For example, certain newly synthesized compounds were shown to exhibit higher anticancer activity than the reference drug doxorubicin, suggesting their utility in cancer treatment research (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Antimicrobial Activity: A series of compounds derived from similar chemical frameworks have demonstrated good to excellent antimicrobial activity. This indicates their potential application in addressing various bacterial and fungal infections (Katariya, Vennapu, & Shah, 2021).

CNS Depressant Properties

  • Some derivatives have been found to display central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. This suggests their possible application in the development of new treatments for CNS disorders (Butler, Wise, & Dewald, 1984).

Molecular Docking Studies

  • Molecular docking studies of related compounds have been conducted to understand their antibacterial activity. These studies help in understanding how these compounds interact with bacterial proteins, offering insights into designing more effective antimicrobial agents (Shahana & Yardily, 2020).

Antioxidant Activity

  • Novel thiazole analogues possessing urea, thiourea, and selenourea functionality, related to the core structure , have shown potent antioxidant activity. These findings highlight the potential of these compounds in combating oxidative stress-related diseases (Reddy et al., 2015).

Safety And Hazards

This would involve assessing the potential risks associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

Future research could involve further exploration of the compound’s properties, potential uses, and methods of synthesis. This could also include the development of related compounds with improved properties or new applications.


Please note that this is a general overview and the specifics could vary for the particular compound you mentioned. For detailed information, it would be necessary to consult scientific literature or conduct experimental studies.


properties

IUPAC Name

[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3OS/c1-9-14(10(2)20(3)19-9)15(22)21-6-7-23-16(21)11-4-5-12(17)13(18)8-11/h4-5,8,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZHPWFHHPPAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

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